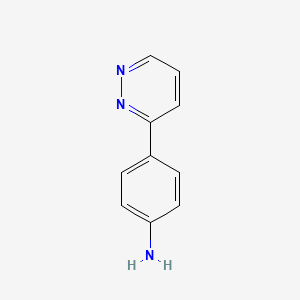

4-(Pyridazin-3-yl)aniline

Description

4-(Pyridazin-3-yl)aniline is an aromatic amine derivative featuring a pyridazine ring substituted at the para position of the aniline moiety. Pyridazine, a six-membered heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties to the compound, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-pyridazin-3-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-5-3-8(4-6-9)10-2-1-7-12-13-10/h1-7H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYDRXDYNFOYEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridazin-3-yl)aniline typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using hydrazine and diketones, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridazin-3-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydropyridazines, and various substituted pyridazines, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

4-(Pyridazin-3-yl)aniline is explored as a scaffold for drug development due to its potential pharmacological activities:

- Anticancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7, with significant reductions in cell viability observed at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting its role in inducing programmed cell death in cancerous cells.

- Anti-inflammatory Properties : In murine models, this compound has shown promise in reducing inflammation, attributed to the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

The compound's biological activities extend beyond anticancer effects:

- Antimicrobial Properties : Studies indicate that this compound may possess antimicrobial properties, potentially useful in combating resistant bacterial strains .

- Mechanism of Action : The compound interacts with specific molecular targets, leading to inhibition or modulation of enzyme activity, which is crucial for its therapeutic effects.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated significant cytotoxicity and increased apoptosis at concentrations exceeding 10 µM after 48 hours of treatment, showcasing its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, the compound significantly reduced edema formation compared to control groups. The mechanism was linked to the inhibition of pro-inflammatory cytokines, indicating potential applications in managing inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research shows that substituents on the aniline or pyridazine rings can enhance or diminish its biological properties. For example, introducing electron-withdrawing groups on the aniline moiety has been associated with increased anticancer activity.

Mechanism of Action

The mechanism of action of 4-(Pyridazin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(Pyridazin-3-yl)aniline with structurally analogous aniline derivatives reported in the evidence, focusing on substituent diversity, synthesis, physicochemical properties, and biological relevance.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Synthetic Strategies :

- Nucleophilic substitution (e.g., CAF045) and cross-coupling (e.g., 6d ) are dominant methods, with purification via flash chromatography or HPLC .

- Commercial availability of triazole derivatives (e.g., 3-Chloro-4-triazol-aniline ) underscores their utility as building blocks in high-throughput drug discovery .

Physicochemical and Bioactivity Profiles :

- The pyridazine-pyrimidine hybrid in CAF045 exhibits a higher molecular weight (387.20 g/mol) and demonstrated Stk1 kinase inhibition, suggesting pyridazine’s role in modulating kinase selectivity .

- Chloropyrimidine derivatives (e.g., m/z 245) display shorter HPLC retention times (0.75 min), indicative of increased polarity compared to bulkier analogs .

Research Implications and Limitations

- Pyridazine’s electron-deficient nature may enhance π-stacking interactions in target binding, as seen in CAF045’s antitumor activity .

- Chlorine or triazole substituents (e.g., in and ) improve lipophilicity but may reduce metabolic stability compared to polar heterocycles like pyridazine .

- Further studies are needed to elucidate the pharmacokinetic and toxicological profiles of pyridazine-aniline hybrids, leveraging synthetic protocols from and .

Biological Activity

4-(Pyridazin-3-yl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyridazine ring bonded to an aniline moiety, which is known to influence its interaction with biological systems. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, revealing moderate to good activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated a dose-response relationship, indicating that higher concentrations lead to increased antimicrobial effects .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

In vitro studies have shown that this compound may possess anticancer properties. It was found to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 1: Anticancer Activity

A recent study investigated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death in cancerous cells .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory potential of this compound. It was tested in a murine model of inflammation where it significantly reduced edema formation compared to the control group. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that substituents on the aniline or pyridazine rings can enhance or diminish its biological properties. For instance, introducing electron-withdrawing groups on the aniline moiety has been associated with increased anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.